molecular formula C14H11N3OS B223770 (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one

(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B223770
M. Wt: 269.32 g/mol
InChI Key: PNIMUSDFQXAYBG-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is a compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both carbon and sulfur atoms in its structure and has been shown to exhibit a range of interesting properties.

Mechanism Of Action

The mechanism of action of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

Biochemical And Physiological Effects

In addition to its anticancer activity, (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to its use in lab experiments. For example, the compound is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, the compound is highly toxic and must be handled with care.

Future Directions

There are many potential future directions for research on (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one. One area of research that shows promise is the development of new cancer drugs that are based on this compound. Another area of research is the investigation of the compound's antioxidant and anti-inflammatory properties, which may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use in lab experiments.

Synthesis Methods

The synthesis of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one involves the reaction of aniline with thiosemicarbazide to form 5-anilino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with cyclohexane-1,3-dione to form the final product. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H11N3OS/c18-12-9-5-4-8-11(12)13-16-17-14(19-13)15-10-6-2-1-3-7-10/h1-9,16H,(H,15,17)/b13-11+

InChI Key

PNIMUSDFQXAYBG-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NN/C(=C\3/C=CC=CC3=O)/S2

SMILES

C1=CC=C(C=C1)NC2=NNC(=C3C=CC=CC3=O)S2

Canonical SMILES

C1=CC=C(C=C1)NC2=NNC(=C3C=CC=CC3=O)S2

Origin of Product

United States

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